molecular formula C18H20N2 B12069175 3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline CAS No. 3002-87-7

3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline

Cat. No.: B12069175
CAS No.: 3002-87-7
M. Wt: 264.4 g/mol
InChI Key: HSWXQAVRNLVYDR-UHFFFAOYSA-N
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Description

3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline is an organic compound with the molecular formula C18H20N2. It is a derivative of phenanthroline, where six hydrogen atoms are replaced by methyl groups. This compound is known for its unique structural properties and its ability to act as a ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline typically involves the methylation of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenanthroline core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. As a ligand, it coordinates with metal centers through its nitrogen atoms, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6,7,8-Hexamethyl-1,10-phenanthroline is unique due to its high degree of methylation, which enhances its lipophilicity and steric bulk. This can lead to different coordination geometries and reactivities compared to less methylated analogs .

Properties

CAS No.

3002-87-7

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

3,4,5,6,7,8-hexamethyl-1,10-phenanthroline

InChI

InChI=1S/C18H20N2/c1-9-7-19-17-15(11(9)3)13(5)14(6)16-12(4)10(2)8-20-18(16)17/h7-8H,1-6H3

InChI Key

HSWXQAVRNLVYDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1C)C(=C(C3=C(C(=CN=C32)C)C)C)C

Origin of Product

United States

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